Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate chemical structure and properties
Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate chemical structure and properties
An In-depth Technical Guide to Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate, a sulfonamide-containing glycine derivative. While specific experimental data for this exact molecule is not extensively published, this document, designed for researchers and drug development professionals, leverages established chemical principles and data from structurally analogous compounds to provide a robust profile. We will cover its chemical identity, predicted physicochemical and spectroscopic properties, a detailed, logical synthetic pathway, and a discussion of its potential applications in medicinal chemistry based on its key structural motifs. This guide is structured to provide not just data, but also the scientific rationale behind the compound's characterization and synthesis, reflecting field-proven insights.
Section 1: Chemical Identity and Physicochemical Profile
Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate is a specific organic compound featuring a central glycine methyl ester scaffold. The nitrogen atom of the glycine is disubstituted with a 4-chlorophenyl group and a phenylsulfonyl (benzenesulfonyl) group. These substitutions are critical as they define the molecule's chemical reactivity, steric profile, and potential biological activity.
The sulfonamide linkage (-SO₂-N-) is a well-established pharmacophore found in numerous therapeutic agents, while the N-aryl glycine structure is a common building block in the synthesis of more complex molecules.[1][2]
Compound Identification
| Identifier | Data | Source |
| IUPAC Name | Methyl 2-((4-chlorophenyl)(phenylsulfonyl)amino)acetate | N/A |
| CAS Number | 418806-66-3 | [3] |
| Molecular Formula | C₁₅H₁₄ClNO₄S | Inferred |
| Molecular Weight | 339.80 g/mol | Inferred |
| SMILES | COC(=O)CN(C1=CC=C(Cl)C=C1)S(=O)(=O)C2=CC=CC=C2 | Inferred |
Physicochemical Properties
Direct experimental data for this compound is scarce. The properties below are predicted based on its structure and data from similar N-sulfonylated amino acid derivatives.[4][5]
| Property | Predicted Value / Observation | Rationale |
| Appearance | White to off-white solid | The presence of multiple aromatic rings and a rigid sulfonamide group typically results in a crystalline solid at room temperature.[2] |
| Melting Point | Not determined. Expected to be >100 °C. | Similar sulfonamides are high-melting solids. |
| Boiling Point | Not applicable (likely decomposes at high temperatures). | N/A |
| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, DMF, Dichloromethane (DCM), and Ethyl Acetate. | The molecule is largely nonpolar due to the aromatic rings, but the ester and sulfonyl groups provide some polarity, favoring solubility in a range of organic solvents.[5] |
| Stability | Stable under standard laboratory conditions. May be sensitive to strong acids or bases which could hydrolyze the ester or sulfonamide bond. | N/A |
Section 2: Spectroscopic and Analytical Characterization
Structural elucidation relies on standard spectroscopic techniques. While a definitive spectrum requires experimental measurement, the expected data can be accurately predicted based on the functional groups present.[6]
Predicted NMR Data
NMR spectroscopy is essential for confirming the structure. The expected chemical shifts (in ppm) are based on a standard 400 MHz spectrometer using a solvent like CDCl₃ or DMSO-d₆, with TMS as an internal standard.[4]
| ¹H NMR | Predicted Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.20 - 7.80 | Multiplet (m) | 9H | Protons on 4-chlorophenyl and phenylsulfonyl rings |
| Methylene Protons | ~4.50 | Singlet (s) | 2H | -CH₂- (glycine backbone) |
| Methyl Protons | ~3.70 | Singlet (s) | 3H | -OCH₃ (methyl ester) |
| ¹³C NMR | Predicted Shift (ppm) | Assignment |
| Carbonyl Carbon | ~168 | C=O (ester) |
| Aromatic Carbons | 125 - 140 | Aromatic C-H and C-Cl/C-S |
| Methylene Carbon | ~55 | -CH₂- (glycine backbone) |
| Methyl Carbon | ~52 | -OCH₃ (methyl ester) |
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Expertise Note: The methylene (-CH₂) protons are expected to be a sharp singlet, indicating free rotation around the N-C bond. The chemical shift is downfield due to the deshielding effects of the adjacent nitrogen and carbonyl group. The aromatic region will likely show complex overlapping multiplets due to the presence of two different substituted phenyl rings.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~1740 | C=O stretch (ester) |
| ~1350 and ~1160 | Asymmetric and symmetric SO₂ stretch (sulfonamide) |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1480 | C=C stretch (aromatic rings) |
| ~750 | C-Cl stretch |
Mass Spectrometry (MS)
For mass spectrometry using electrospray ionization (ESI-MS), the expected molecular ion peak would be [M+H]⁺ at m/z 340.8 or [M+Na]⁺ at m/z 362.8. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature, showing a characteristic [M+2] peak.
Section 3: Synthesis and Purification
A robust and logical synthesis for Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate can be designed as a two-step process. This approach is based on well-established reactions in organic chemistry for the formation of N-aryl amino acids and their subsequent sulfonylation.[5]
Retrosynthetic Analysis & Strategy
The target molecule can be disconnected at the N-S bond, revealing the key intermediate, Methyl N-(4-chlorophenyl)glycinate. This intermediate can be further disconnected at the N-C bond of the glycine backbone, leading back to commercially available starting materials: 4-chloroaniline and a methyl haloacetate.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl N-(4-chlorophenyl)glycinate
This step involves the N-arylation of a glycine ester equivalent via nucleophilic substitution.
-
Materials: 4-chloroaniline, Methyl chloroacetate, Sodium carbonate (Na₂CO₃), Acetonitrile (MeCN).
-
Procedure:
-
To a round-bottom flask, add 4-chloroaniline (1.0 eq), sodium carbonate (2.0 eq), and acetonitrile to form a slurry.
-
Heat the mixture to 60 °C with vigorous stirring.
-
Add methyl chloroacetate (1.1 eq) dropwise over 30 minutes.
-
Increase the temperature to reflux (~82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure Methyl N-(4-chlorophenyl)glycinate.
-
Step 2: Synthesis of Methyl N-(4-chlorophenyl)-N-(phenylsulfonyl)glycinate
This final step is a sulfonylation reaction performed under Schotten-Baumann-like conditions.
-
Materials: Methyl N-(4-chlorophenyl)glycinate (from Step 1), Benzenesulfonyl chloride, Pyridine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve Methyl N-(4-chlorophenyl)glycinate (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) to the solution to act as a base.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to obtain the pure final product.
-
Synthetic Workflow Diagram
Section 4: Potential Applications and Research Context
While this specific molecule has not been extensively studied, its structural components suggest significant potential in drug discovery and chemical biology.
-
Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is present in inhibitors of carbonic anhydrases, matrix metalloproteinases (MMPs), and other enzymes. This compound could serve as a fragment or lead candidate for screening against various enzyme targets.[5]
-
Anticancer Research: Structurally related sulfonamides have demonstrated potent anticancer activity. For example, N-(heterocyclylphenyl)benzenesulfonamides have been developed as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[7] Another related compound, N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, has been studied for its cellular pharmacology in human colon adenocarcinoma cells, indicating the relevance of this chemical space in oncology.[8]
-
Chemical Probe/Building Block: As a derivative of the simplest amino acid, glycine, this compound can be used as a constrained building block in peptide synthesis or for creating libraries of peptidomimetics to probe biological systems.[1]
Proposed Research Screening Workflow
For a novel compound like this, a logical screening cascade is essential to identify potential biological activity.
Section 5: Safety and Handling
-
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin. Sulfonamide derivatives can be irritants.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents, acids, and bases.
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